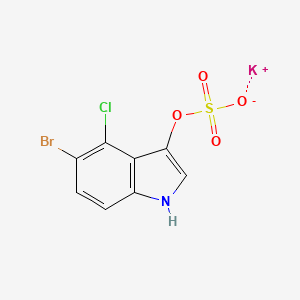
Pyridin-4-ylmethanol hydrochloride
描述
Pyridin-4-ylmethanol hydrochloride is an organic compound with the chemical formula C6H7NO · HCl. It is a colorless or white crystalline solid that is soluble in water, alcohols, and some organic solvents such as methanol and ethanol . This compound is commonly used as a reagent in organic synthesis and serves as an intermediate for the synthesis of various organic compounds, including medicines and pesticides .
准备方法
Synthetic Routes and Reaction Conditions: Pyridin-4-ylmethanol hydrochloride can be synthesized through a multi-step process:
Acetaldehyde reacts with hydrogen cyanide: to obtain β-cyanoethanol.
Hydrogenation and reduction: of β-cyanoethanol yield 4-amino-1-butanol.
Reaction of 4-amino-1-butanol with pyridine: produces 4-pyridylmethanol.
Reaction of 4-pyridylmethanol with hydrochloric acid: results in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned steps, ensuring high purity and yield through optimized reaction conditions and purification techniques.
化学反应分析
Types of Reactions: Pyridin-4-ylmethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to pyridin-4-ylmethanal.
Reduction: Formation of pyridin-4-ylmethane.
Substitution: Introduction of different functional groups at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Commonly performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Typically achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various reagents like halogens, alkylating agents, and nucleophiles are used under specific conditions to introduce new functional groups.
Major Products:
Oxidation: Pyridin-4-ylmethanal.
Reduction: Pyridin-4-ylmethane.
Substitution: Various substituted pyridine derivatives depending on the reagents used
科学研究应用
Pyridin-4-ylmethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Serves as a precursor for biologically active compounds and enzyme inhibitors.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Employed in the production of pesticides, dyes, and other industrial chemicals.
作用机制
Pyridin-4-ylmethanol hydrochloride can be compared with other similar compounds such as pyridine, dihydropyridine, and piperidine derivatives:
Pyridine: A basic nitrogen-containing heterocycle with similar chemical properties but different applications.
Dihydropyridine: Known for its use in calcium channel blockers and other pharmaceuticals.
Piperidine: A saturated six-membered heterocycle with significant biological activity and therapeutic applications.
Uniqueness: this compound stands out due to its specific structure, which allows for unique reactivity and versatility in synthesis, making it a valuable intermediate in various chemical and pharmaceutical processes .
相似化合物的比较
- Pyridine
- Dihydropyridine
- Piperidine
- Pyridin-4-ylmethanal
- Pyridin-4-ylmethane .
属性
IUPAC Name |
pyridin-4-ylmethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO.ClH/c8-5-6-1-3-7-4-2-6;/h1-4,8H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBJHERHVXOEIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62302-28-7 | |
| Record name | 4-Pyridinemethanol, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62302-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290546.png)


![3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine](/img/structure/B1290550.png)










